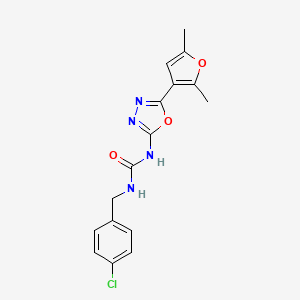
tert-butyl 6-((tert-butoxycarbonyl)amino)-1,1-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tert-butyl 6-((tert-butoxycarbonyl)amino)-1,1-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the Boc group can generally be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The synthesis of similar compounds often involves the use of coupling reagents .Chemical Reactions Analysis
The Boc group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection is a common step in the synthesis of peptides .Wissenschaftliche Forschungsanwendungen
Synthesis and Utilization
- This compound is used in the tert-butoxycarbonylation of acidic substrates such as phenols, amine hydrochlorides, and carboxylic acids without any bases, demonstrating its utility in amide and ester formation with N-protected amino acids (Saito & Takahata, 2009).
- It acts as a tert-butoxycarbonylation reagent for acidic proton-containing substrates, facilitating chemoselective reactions under mild conditions (Saito, Ouchi, & Takahata, 2006).
Application in Organic Synthesis
- The compound is used in the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, demonstrating its role in palladium-catalyzed Buchwald–Hartwig coupling reactions. This has implications for the synthesis of potential anticancer agents (Nowak et al., 2015).
- It has been utilized in the synthesis of functionalized amino acid derivatives, indicating its role in designing new pharmacophores for anticancer agents (Kumar et al., 2009).
Chemical Transformations and Reactions
- The compound is involved in amidomercuration-cyclization reactions, where it undergoes cyclization to form various tetrahydroquinolines, showcasing its versatility in organic transformations (Berger & Kerly, 1993).
- In the field of glycochemistry, it has been used in the synthesis of glycuronamides of amino acids, leading to the creation of neoglycoconjugates for immunochemical studies (Chernyak et al., 1991).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydroisoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4/c1-19(2,3)26-17(24)22-15-9-10-16-14(13-15)11-12-23(21(16,7)8)18(25)27-20(4,5)6/h9-10,13H,11-12H2,1-8H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHSYWJJLXDYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-N-naphthalen-1-yl-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2503597.png)
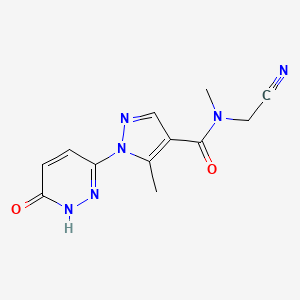
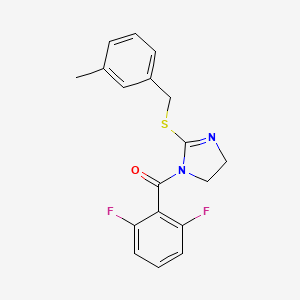
![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride](/img/structure/B2503603.png)
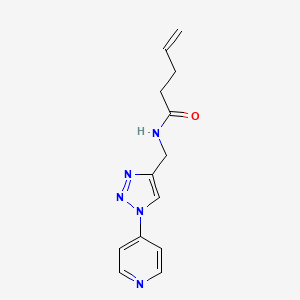

![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2503609.png)
![5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2503610.png)

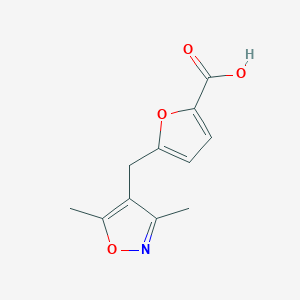

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503616.png)
![5-amino-N-(4-methylbenzyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2503618.png)
